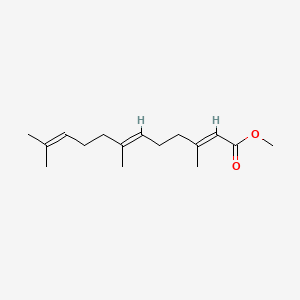
Glutamic acid gamma-benzyl ester
Vue d'ensemble
Description
Glutamic acid gamma-benzyl ester is an organic compound derived from glutamic acid and benzyl alcohol. It is commonly used in the synthesis of polymers for biological applications, such as drug delivery systems and biodegradable materials . The compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glutamic acid gamma-benzyl ester can be synthesized through the esterification of glutamic acid with benzyl alcohol. The reaction typically involves the use of a condensing agent and a solvent. One common method involves dissolving glutamic acid in tetrahydrofuran (THF) and reacting it with triphosgene at a controlled temperature of 45-55°C. The reaction mixture is then precipitated in a non-polar solvent like hexane to obtain the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Glutamic acid gamma-benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to glutamic acid and benzyl alcohol under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Glutamic acid and benzyl alcohol.
Substitution: Various substituted glutamic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Applications De Recherche Scientifique
Glutamic acid gamma-benzyl ester is widely used in scientific research due to its versatility and stability. Some notable applications include:
Mécanisme D'action
The mechanism of action of glutamic acid gamma-benzyl ester involves its incorporation into polymers and proteinsThis enables the creation of tailored materials with specific properties, such as biocompatibility and responsiveness to environmental stimuli . The molecular targets and pathways involved depend on the specific application and the functional groups introduced .
Comparaison Avec Des Composés Similaires
Glutamic acid gamma-benzyl ester is unique due to its stability and resistance to enzymatic hydrolysis. Similar compounds include:
Glutamic acid gamma-methyl ester: Less stable and more prone to hydrolysis.
Aspartic acid beta-benzyl ester: Similar esterification but with aspartic acid, leading to different reactivity and applications
Propriétés
IUPAC Name |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLPPLZPHSRHJ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)




